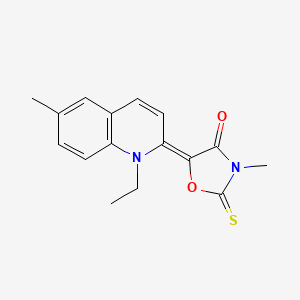
3,3,6,6-tetramethyl-10-(4-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-tetramethyl-10-(4-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: is a complex organic compound belonging to the acridine family. Its structure combines features of both acridine and quinone derivatives. Let’s break down its name:
Acridine: The acridine core consists of a tricyclic aromatic system with nitrogen atoms.
Quinone: The presence of a carbonyl group (C=O) suggests quinone-like properties.
Méthodes De Préparation
Synthetic Routes:
Pictet-Spengler Reaction: This method involves the condensation of an aromatic aldehyde (such as 4-methylbenzaldehyde) with an amino acid (e.g., tryptophan) in the presence of an acid catalyst. The resulting intermediate undergoes cyclization to form the hexahydroacridine ring system.
Reductive Amination: Starting from 3,4,5-trimethoxyaniline, reductive amination with 4-methylbenzaldehyde followed by cyclization yields the target compound.
Industrial Production:
Industrial-scale synthesis typically employs the Pictet-Spengler reaction due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Oxidation: The carbonyl group can undergo oxidation to form a quinone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The aromatic rings are susceptible to electrophilic substitution reactions (e.g., halogenation, nitration).
Common Reagents: Reagents like sodium borohydride (NaBH₄) for reduction and Lewis acids for cyclization.
Major Products: The hexahydroacridine ring system remains intact, but modifications occur on the substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of other complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Industry: Limited industrial applications, but research continues.
Mécanisme D'action
The exact mechanism remains elusive, but potential targets include enzymes involved in redox processes and cellular signaling pathways. Further studies are needed to elucidate its mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other acridine derivatives, such as acridine itself, acridone, and related heterocycles.
Uniqueness: The combination of trimethoxyphenyl and methylphenyl substituents sets it apart from simpler acridines.
Propriétés
Formule moléculaire |
C33H39NO5 |
|---|---|
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
3,3,6,6-tetramethyl-10-(4-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C33H39NO5/c1-19-9-11-21(12-10-19)34-22-15-32(2,3)17-24(35)29(22)28(30-23(34)16-33(4,5)18-25(30)36)20-13-26(37-6)31(39-8)27(14-20)38-7/h9-14,28H,15-18H2,1-8H3 |
Clé InChI |
FHSHCXMWULHETA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)CC(C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B11634057.png)
![1-(2-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11634066.png)
![benzyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11634080.png)
![Ethyl 6-chloro-4-[(2,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11634088.png)
![3-amino-4-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-6-methyl-N~5~-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B11634095.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11634100.png)
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11634106.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11634108.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11634114.png)
![6-((5Z)-5-{[9-methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B11634115.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11634136.png)
